Ethyl 2-chloro-2-(hydroxyimino)acetate chemical properties
Ethyl 2-chloro-2-(hydroxyimino)acetate chemical properties
An In-depth Technical Guide to Ethyl 2-chloro-2-(hydroxyimino)acetate
Introduction
Ethyl 2-chloro-2-(hydroxyimino)acetate, also known by synonyms such as 1-Ethyl oxalyl chloride 2-oxime and Ethyl chloroximidoacetate, is a significant organic compound with the chemical formula C₄H₆ClNO₃.[1] It is primarily recognized for its role as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis. The compound is particularly valuable for its ability to generate ethoxycarbonylformonitrile oxide in situ, a highly reactive intermediate used in the construction of heterocyclic systems.[3][4]
Chemical and Physical Properties
Ethyl 2-chloro-2-(hydroxyimino)acetate is typically a white to off-white crystalline solid at room temperature.[2][3] It is sensitive to moisture and is a lachrymator.[2][3][5] Proper storage requires a dry, inert atmosphere at refrigerated temperatures (2-8°C).[1] The compound is soluble in methanol (B129727) and other common organic solvents like ethanol, acetone, and ethyl acetate, but has limited solubility in water.[2][3]
A summary of its key properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2E)-2-chloro-2-hydroxyiminoacetate | [6] |
| CAS Number | 14337-43-0 | [1][2] |
| Molecular Formula | C₄H₆ClNO₃ | [1][2][7] |
| Molecular Weight | 151.55 g/mol | [1][7] |
| Appearance | White to almost white powder or crystal | [2][3] |
| Melting Point | 70-76 °C (lit.) | [3] |
| Boiling Point | 230.5±23.0 °C (Predicted) | [3][5] |
| Density | 1.36±0.1 g/cm³ (Predicted) | [3][5] |
| pKa | 7.60±0.10 (Predicted) | [2][3][5] |
| Solubility | Soluble in Methanol | [2][3][5] |
| Storage Temperature | 2-8°C | [1] |
| SMILES String | CCOC(=O)/C(Cl)=N\O | [1] |
| InChI Key | UXOLDCOJRAMLTQ-UTCJRWHESA-N |
Experimental Protocols: Synthesis
The synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate is commonly achieved through the diazotization of an ethyl glycinate (B8599266) precursor followed by chlorination. Two representative protocols are detailed below.
Synthesis from Glycine (B1666218) Ethyl Ester Hydrochloride
This method involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite (B80452) in the presence of hydrochloric acid.
-
Materials:
-
Glycine ester hydrochloride (2 g, 14 mmol)
-
Concentrated Hydrochloric Acid (1.2 mL)
-
Sodium nitrite (2 g, 28 mmol total)
-
Water (5.8 mL total)
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Brine solution
-
Ether
-
-
Procedure:
-
Dissolve glycine ester hydrochloride in 3 mL of water and add concentrated HCl.
-
Cool the resulting solution to -5 °C.
-
Slowly add a solution of sodium nitrite (1 g in 1.4 mL of water) to the cooled mixture.
-
Stir the mixture at 0 °C for 10 minutes.
-
Add a second solution of sodium nitrite (1 g in 1.4 mL of water).
-
Continue stirring the reaction mixture at 0 °C for an additional 45 minutes.
-
Upon completion, add a brine solution to the mixture.
-
Extract the product with ether.
-
Dry the combined organic layers and evaporate the solvent under reduced pressure.
-
-
Yield: This procedure yields (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate in approximately 76% yield (1.6 g), which is often used in the next step without further purification.[7]
Synthesis from Ethyl Aminoacetate
This protocol is a variation that starts with ethyl aminoacetate.
-
Materials:
-
Ethyl aminoacetate (5 g, 48.53 mmol)
-
Concentrated Hydrochloric Acid (8 ml)
-
Sodium nitrite (4.91 g, 145.6 mmol)
-
Water (10 ml total)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve ethyl aminoacetate in 5 ml of water.
-
Cool the solution to 0°C and slowly add concentrated hydrochloric acid.
-
Add a mixture of sodium nitrite and 5 ml of water to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
-
Yield: This method produces the target compound as a white solid with a reported yield of 20% (1.5 g).[3][4][5]
Caption: Synthesis workflow for Ethyl 2-chloro-2-(hydroxyimino)acetate.
Reactivity and Applications
The primary utility of Ethyl 2-chloro-2-(hydroxyimino)acetate stems from its ability to act as a precursor to ethoxycarbonylformonitrile oxide. This highly reactive intermediate is generated in situ by treatment with a mild base, such as sodium bicarbonate.[3][4] The nitrile oxide readily undergoes [3+2] cycloaddition reactions, providing a powerful tool for synthesizing five-membered heterocyclic rings.
Key applications include:
-
Synthesis of Isoxazolines: Used in the preparation of (+)- and (−)-Δ²-isoxazolines.[3][4][5]
-
Amino Acid Synthesis: Employed in the synthesis of CIP-AS, a chiral amino acid related to glutamic acid, which is a potential agonist at AMPA-kainate receptors.[3][4][5]
-
Heterocycle Formation: Utilized to prepare N-azirdinyloximes, which can be converted to dihydro-oxadiazines upon treatment with scandium triflate.[3][4][5]
-
Triazolopyridine Synthesis: Serves as a key reagent in a condensation step with sulfilimines to form triazolopyridine-N-oxides, precursors to 1,2,4-triazolo[1,5-a]pyridine-2-carboxylates.[8]
Caption: In situ generation of nitrile oxide and its subsequent cycloaddition.
Safety Information
Ethyl 2-chloro-2-(hydroxyimino)acetate is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting. It is classified as a combustible solid.
-
Signal Word: Danger[4]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.[4]
-
-
Personal Protective Equipment (PPE): Recommended PPE includes gloves, eye shields, a face shield, and a dust mask (type N95 or equivalent).
References
- 1. Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | FE34373 [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER CAS#: 14337-43-0 [m.chemicalbook.com]
- 4. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [amp.chemicalbook.com]
- 5. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]
- 6. Ethyl 2-chloro-2-(hydroxyimino)acetate | C4H6ClNO3 | CID 6399471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
